molecular formula C22H15N3 B14885864 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline

2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline

Cat. No.: B14885864
M. Wt: 321.4 g/mol
InChI Key: HRVWXEBCVODKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is a heterocyclic compound that features both a fluorenylidene and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline typically involves the reaction of 9H-fluoren-9-one with hydrazine hydrate to form 9H-fluoren-9-ylidenehydrazine. This intermediate is then reacted with 2-chloroquinoline under basic conditions to yield the target compound . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fluorenyl-substituted quinolines.

Mechanism of Action

The mechanism of action of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline involves its interaction with biological macromolecules. The fluorenylidene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the quinoline ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is unique due to its dual functionality, combining the properties of both fluorenylidene and quinoline moieties.

Properties

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)quinolin-2-amine

InChI

InChI=1S/C22H15N3/c1-6-12-20-15(7-1)13-14-21(23-20)24-25-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-14H,(H,23,24)

InChI Key

HRVWXEBCVODKCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.